molecular formula C9H8F2O B2580819 1-(2,6-Difluorophenyl)cyclopropan-1-ol CAS No. 1250163-79-1

1-(2,6-Difluorophenyl)cyclopropan-1-ol

Cat. No. B2580819
CAS RN: 1250163-79-1
M. Wt: 170.159
InChI Key: SRUNPIFYQNAODL-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)cyclopropan-1-ol is a cyclopropane-based compound that has been of great interest to the scientific community due to its potential applications in various fields. The compound is synthesized through a multi-step process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Cyclopropane Derivatives in Drug Development

Cyclopropane derivatives are increasingly used in drug development due to their unique chemical properties, which include stability and reactivity. Oxidation of the methylene group adjacent to the cyclopropane ring offers a direct approach towards synthesizing carbonylcyclopropanes, which are valuable in creating pharmacologically active compounds. This method allows for efficient transformations, meeting the requirements of atom economy and avoiding unnecessary synthetic stages (Sedenkova et al., 2018).

Fluorinated Compounds in Environmental Science

Fluorinated compounds, such as Per- and Polyfluoroalkyl Substances (PFASs), have been extensively studied due to their persistence, bioaccumulation, and potential toxicity in the environment. Research has focused on finding new compounds that can replace PFASs, with studies on novel fluorinated alternatives indicating comparable or even more serious potential toxicity. This highlights the need for further toxicological studies to confirm the long-term use of these alternatives (Wang et al., 2019).

Pharmaceutical and Biomedical Applications

Cyclodextrins, a family of cyclic oligosaccharides, have wide applications in pharmaceuticals and biomedical fields due to their ability to form inclusion complexes with lipophilic molecules. This property allows for the modification of the physicochemical properties of drugs, leading to improved solubility, stability, and bioavailability. Cyclodextrin-based polymeric materials, such as hydrogels and nanoparticles, have been developed for drug delivery systems, highlighting the versatility and potential of these compounds in enhancing drug formulation and therapeutic efficacy (Van de Manakker et al., 2009).

properties

IUPAC Name

1-(2,6-difluorophenyl)cyclopropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUNPIFYQNAODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)cyclopropan-1-ol

CAS RN

1250163-79-1
Record name 1-(2,6-difluorophenyl)cyclopropan-1-ol
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